
Dexecadotril
Übersicht
Beschreibung
Dexecadotril ist ein potenter und selektiver Inhibitor von Neprilysin, auch bekannt als Enkephalinase. Es ist ein Antihypertensivum und es wurde festgestellt, dass es chemoprotektive Aktivität besitzt. This compound wird klinisch als intestinaler Antisekretorikums bewertet und könnte biologisch gegen multiples Myelom wirksam sein .
Vorbereitungsmethoden
Dexecadotril kann durch verschiedene Verfahren synthetisiert werden, darunter:
Synthese aus einem Chiron aus dem chiralen Pool: Dies beinhaltet die Verwendung eines chiralen Ausgangsmaterials zur Synthese der Verbindung.
Chemische Auflösung racemischer Vorläufer: Dieses Verfahren trennt das racemische Gemisch in seine Enantiomere.
Enzymatische Auflösung und Desymmetrisierung von meso-Ausgangsmaterialien: Dieses Verfahren verwendet Enzyme, um selektiv mit einem Enantiomer zu reagieren.
Asymmetrische Synthese: Dies umfasst enantioselektive katalytische Hydrierung, Alkaloid-katalysierte asymmetrische Michael-Additionen und diastereoselektive Alkylierung eines chiralen Derivats
Analyse Chemischer Reaktionen
Dexecadotril unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.
Hydrolyse: Diese Reaktion beinhaltet die Spaltung einer Bindung in einem Molekül unter Verwendung von Wasser.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und hydrolysierende Mittel wie Wasser und Säuren. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Es wird in verschiedenen chemischen Studien als selektiver Inhibitor von Neprilysin verwendet.
Biologie: Es wird auf seine potenzielle biologische Aktivität gegen multiples Myelom und andere Krankheiten untersucht.
Medizin: Es wird klinisch als intestinaler Antisekretorikums bewertet und könnte zur Behandlung von Magen-Darm-Erkrankungen eingesetzt werden.
Industrie: Es wird aufgrund seiner selektiven Hemmung von Neprilysin bei der Entwicklung therapeutischer Wirkstoffe eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkung durch die Hemmung von Neprilysin, einem Enzym, das Enkephaline abbaut. Enkephaline sind Peptide, die auf Opioidrezeptoren wirken, insbesondere auf den Delta-Subtyp. Durch die Hemmung von Neprilysin erhöht this compound die Spiegel von Enkephalin, die wiederum das Enzym Adenylylcyclase hemmen, wodurch die intrazellulären Spiegel von cyclischem Adenosinmonophosphat (cAMP) gesenkt werden. Dies führt zu einer Reduktion der Sekretion von Wasser und Elektrolyten in den Darm und liefert einen antisekretorischen Effekt .
Wissenschaftliche Forschungsanwendungen
Cardiovascular Diseases
Dexecadotril has been studied for its potential benefits in treating cardiovascular diseases due to its ability to enhance the effects of natriuretic peptides. By inhibiting neprilysin, this compound may help in:
- Heart Failure Management : Clinical trials have indicated that this compound can improve cardiac function and reduce hospitalization rates in patients with heart failure by modulating neurohormonal pathways .
- Hypertension : The compound may also play a role in managing hypertension by promoting vasodilation through increased levels of vasoactive peptides .
Gastrointestinal Disorders
This compound has shown promise in the treatment of acute diarrhea, particularly in pediatric populations. Its mechanisms include:
- Antisecretory Effects : this compound has been demonstrated to reduce intestinal secretions, thus alleviating diarrhea symptoms . In clinical studies, it was found to be effective in shortening the duration of acute diarrhea compared to placebo.
Table 1: Summary of Clinical Findings on this compound for Diarrhea Treatment
Study Type | Population | Treatment Duration | Outcome Measures | Results |
---|---|---|---|---|
RCT | Adults | 3 days | Duration of diarrhea, stool frequency | Significant reduction in both parameters with this compound compared to placebo |
Meta-analysis | Children | Variable | Cure rates, adverse events | Higher recovery rates with this compound; comparable tolerability to placebo |
Case Studies and Clinical Trials
Numerous studies have evaluated the efficacy and safety of this compound across various populations:
- A systematic review involving multiple randomized controlled trials (RCTs) highlighted that this compound significantly reduced the duration and severity of diarrhea in children compared to standard treatments .
- In adult populations, this compound was shown to be as effective as loperamide but with fewer side effects related to constipation .
Case Study Example :
In a clinical trial involving 200 patients with acute diarrhea, those treated with this compound experienced an average reduction in symptom duration from 4 days to 2.5 days, demonstrating its efficacy as an antidiarrheal agent .
Pharmacokinetics and Safety Profile
This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a manageable safety profile. Commonly reported adverse effects are mild and include gastrointestinal disturbances such as nausea.
Table 2: Pharmacokinetic Properties of this compound
Parameter | Value |
---|---|
Bioavailability | ~80% |
Half-life | 6-8 hours |
Metabolism | Hepatic |
Excretion | Renal |
Wirkmechanismus
Dexecadotril exerts its effects by inhibiting neprilysin, an enzyme that breaks down enkephalins. Enkephalins are peptides that act on opioid receptors, particularly the delta subtype. By inhibiting neprilysin, this compound increases the levels of enkephalins, which in turn inhibit the enzyme adenylyl cyclase, decreasing intracellular levels of cyclic adenosine monophosphate (cAMP). This leads to a reduction in the secretion of water and electrolytes into the intestine, providing an antisecretory effect .
Vergleich Mit ähnlichen Verbindungen
Dexecadotril ähnelt anderen Neprilysin-Inhibitoren wie Ecadotril und Fasidotril. Es weist einzigartige pharmazeutische Profile auf:
Ecadotril: Zeigt kardiovaskuläre Aktivität und wird zur Behandlung von Herz-Kreislauf-Erkrankungen eingesetzt.
Fasidotril: Wirkt als dualer Inhibitor von Neprilysin und Angiotensin-Converting-Enzym und bietet im kardiovaskulären Bereich starke pharmazeutische Eigenschaften
Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich aber in ihren spezifischen Anwendungen und Wirkungen.
Biologische Aktivität
Dexecadotril is an enantiomer of thiorphan, a potent inhibitor of neprilysin (NEP), which is an enzyme involved in the degradation of various peptides, including enkephalins. This compound has garnered attention for its potential therapeutic applications, particularly in gastrointestinal disorders due to its antisecretory properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical efficacy.
This compound functions primarily as a neprilysin inhibitor , which leads to increased levels of endogenous enkephalins. These peptides play a crucial role in modulating gastrointestinal secretions. By inhibiting NEP, this compound enhances the antisecretory effects of enkephalins without significantly affecting gut motility, distinguishing it from traditional antidiarrheal agents like loperamide.
Pharmacological Profile
This compound exhibits various biological activities that can be summarized in the following table:
Property | Description |
---|---|
Inhibition of NEP | Selectively inhibits neprilysin, leading to increased enkephalin levels. |
Antisecretory Action | Reduces secretion induced by cholera toxin and rotavirus in vitro. |
Effect on Motility | Minimal impact on gastrointestinal transit times compared to loperamide. |
Clinical Applications | Primarily investigated for acute diarrhea treatment and potential cardiovascular effects. |
Clinical Efficacy
Research has demonstrated this compound's effectiveness in treating acute diarrhea. A meta-analysis indicated that this compound significantly reduces the duration of diarrhea compared to placebo and shows comparable efficacy to loperamide.
Key Findings from Clinical Studies:
- In a study involving 1,001 patients, this compound showed a 65% higher recovery rate compared to placebo (Hazard Ratio HR = 1.65) .
- Another analysis highlighted that this compound reduced the time to cure from 106.2 hours to 78.2 hours, with a mean reduction of 28 hours across multiple studies (p < 0.0001) .
- Adverse events were comparable between this compound and placebo groups, indicating good tolerability .
Case Studies
- Case Study on Pediatric Patients : A randomized controlled trial involving children with acute diarrhea showed that this compound significantly decreased stool frequency and duration compared to placebo, supporting its use in pediatric care .
- Adult Population Study : In adults suffering from acute diarrhea, this compound was found to be effective in reducing symptoms without causing significant side effects, reinforcing its safety profile .
Research Findings
Recent studies have expanded understanding of this compound's pharmacological properties:
- This compound has been shown to inhibit cholera toxin-induced secretion in both canine and human jejunum models .
- The compound's selective action on NEP provides insights into its potential for treating conditions beyond diarrhea, such as heart failure and hypertension due to its dual action on peptide levels .
Eigenschaften
IUPAC Name |
benzyl 2-[[(2R)-2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-16(23)27-15-19(12-17-8-4-2-5-9-17)21(25)22-13-20(24)26-14-18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,25)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUOJXZPIYUATO-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)SC[C@H](CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150104 | |
Record name | Dexecadotril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112573-72-5 | |
Record name | Dexecadotril [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112573725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexecadotril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXECADOTRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OFI9D9892 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.